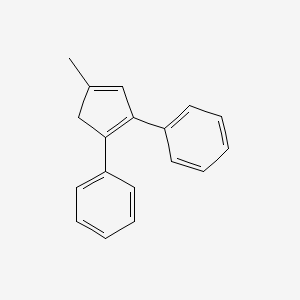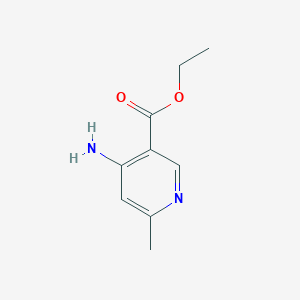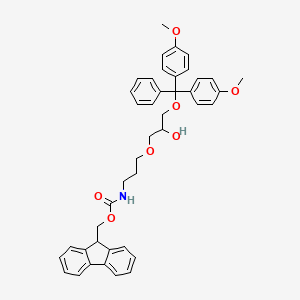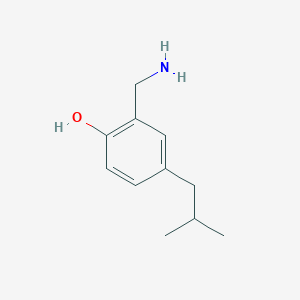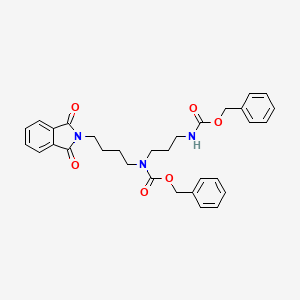![molecular formula C24H32O3 B13407866 (8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8’S,9’S,10’R,13’S,14’S,17’R)-13’-ethyl-17’-ethynyl-11’-methylidenespiro[1,3-dioxolane-2,3’-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-ol is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spiro[1,3-dioxolane] ring: This can be achieved through a condensation reaction between a ketone and a diol under acidic conditions.
Introduction of the ethynyl group: This step typically involves a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the cyclopenta[a]phenanthrene core: This can be synthesized through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The spiro[1,3-dioxolane] ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: The major products would be the corresponding ketones or aldehydes.
Reduction: The major products would be the corresponding alkenes or alkanes.
Substitution: The major products would be the substituted spiro[1,3-dioxolane] derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting steroid hormone receptors.
Synthetic Organic Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of spiro compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through further research.
類似化合物との比較
Similar Compounds
Spiro[1,3-dioxolane] derivatives: These compounds share the spiro[1,3-dioxolane] ring system and may have similar chemical properties.
Cyclopenta[a]phenanthrene derivatives: These compounds share the cyclopenta[a]phenanthrene core and may have similar biological activities.
Uniqueness
This compound is unique due to its combination of the spiro[1,3-dioxolane] ring and the cyclopenta[a]phenanthrene core, as well as the presence of the ethynyl and hydroxyl groups. This unique structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C24H32O3 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol |
InChI |
InChI=1S/C24H32O3/c1-4-22-14-16(3)21-18-8-11-24(26-12-13-27-24)15-17(18)6-7-19(21)20(22)9-10-23(22,25)5-2/h2,6,18-21,25H,3-4,7-15H2,1H3/t18-,19-,20-,21+,22-,23-/m0/s1 |
InChIキー |
FTKLFPYOXHXVPE-FHEJEKGWSA-N |
異性体SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCCO5 |
正規SMILES |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2(C#C)O)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


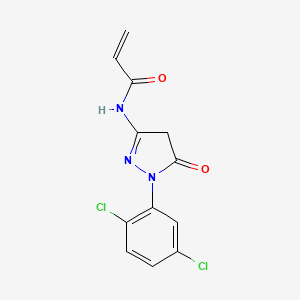


![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

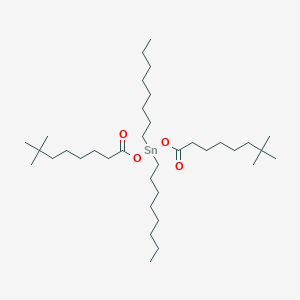

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
